molecular formula C23H17ClF3N3O2 B2751977 {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone CAS No. 692738-16-2

{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone

Cat. No.: B2751977
CAS No.: 692738-16-2
M. Wt: 459.85
InChI Key: CCTPOFFVRPEBTK-UHFFFAOYSA-N
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Description

Structure and Synthesis {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone is a biheterocyclic compound featuring:

  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety linked to a piperazine ring.
  • A naphtho[2,1-b]furan-2-yl group connected via a methanone bridge.

The synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for related naphthofuran-pyridine hybrids (e.g., Vilsmeier formylation and reactions with nucleophiles) . The compound’s molecular formula is C₂₄H₁₆ClF₃N₃O₂, with a molecular weight of 494.85 g/mol .

Properties

IUPAC Name

benzo[e][1]benzofuran-2-yl-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N3O2/c24-18-11-15(23(25,26)27)13-28-21(18)29-7-9-30(10-8-29)22(31)20-12-17-16-4-2-1-3-14(16)5-6-19(17)32-20/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPOFFVRPEBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone typically involves a multi-step process. The precursor compounds must undergo a series of reactions including halogenation, cyclization, and coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods: Scaling up from laboratory synthesis to industrial production requires optimization of the reaction parameters to ensure consistency and cost-effectiveness. Automated reactors and continuous flow systems may be employed to handle the complex reaction steps and improve efficiency.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, typically with agents such as hydrogen peroxide or potassium permanganate, affecting the functional groups on the aromatic rings.

  • Reduction: Reduction reactions can alter the pyridinyl and piperazino structures, commonly using reagents like lithium aluminum hydride.

  • Substitution: The chloro and trifluoromethyl groups facilitate various nucleophilic and electrophilic substitution reactions, leading to derivative compounds.

Common Reagents and Conditions:

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate

  • Reduction Agents: Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: Nucleophiles such as amines, electrophiles such as alkyl halides

Major Products: The major products from these reactions are typically modified versions of the original compound, featuring different substituents on the aromatic and heterocyclic rings, potentially altering their biological activity and chemical properties.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • This compound has demonstrated significant antimicrobial properties by targeting bacterial phosphopantetheinyl transferase, leading to the inhibition of bacterial growth. The mechanism involves disruption of secondary metabolism in bacteria, which is critical for their survival and proliferation.
  • Anti-inflammatory Properties
    • Research indicates that derivatives of naphtho[2,1-b]furan compounds exhibit anti-inflammatory effects. The incorporation of piperazine and pyridine rings enhances the biological profile of these compounds, making them suitable candidates for developing anti-inflammatory drugs .
  • Analgesic Effects
    • Compounds similar to {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone have been evaluated for their analgesic properties. The structural combination of naphtho[2,1-b]furan with piperazine may contribute to pain relief mechanisms in various animal models .
  • Potential in Treating CNS Disorders
    • There is emerging evidence suggesting that compounds with similar structures could be beneficial in treating central nervous system disorders such as Alzheimer's disease. This potential stems from their ability to modulate neuroinflammatory pathways and improve cognitive function .

Agrochemical Applications

  • Pesticidal Activity
    • The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Research into related pyrazole derivatives has shown efficacy against phytopathogenic fungi, indicating that similar compounds could be developed for agricultural applications .
  • Growth Inhibitors for Phytopathogens
    • Compounds based on the naphtho[2,1-b]furan framework have been identified as effective growth inhibitors for certain plant pathogens. This application can be crucial for developing environmentally friendly agricultural practices that minimize chemical use while maintaining crop health .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Reaction of 3-chloro-5-(trifluoromethyl)pyridine with suitable carbonyl compounds under basic conditions.
  • Formation of an intermediate that is subsequently reacted with piperazine to yield the final product.

The mechanism of action primarily involves inhibition of specific enzymatic pathways in target organisms, which can lead to significant biological effects such as antimicrobial action or modulation of inflammatory responses.

Mechanism of Action

The mechanism by which {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound's structure allows it to bind to enzymes or receptors, influencing biological pathways and processes. These interactions can lead to alterations in cellular function, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Naphthofuran Moieties

Table 1: Key Compounds and Their Properties
Compound Name Substituents/Modifications Molecular Formula Biological Activity Reference
Target Compound Naphtho[2,1-b]furan-2-yl, 3-Cl-5-CF₃-pyridinyl C₂₄H₁₆ClF₃N₃O₂ Not explicitly reported (potential antimicrobial)
Compound 14 (from ) Thiazolidinone derivative C₂₃H₁₆ClN₃O₂S Promising antimicrobial activity
Compound 4e (from ) 5-Aryl-2-pyrazoline C₂₈H₂₀N₄O Antimicrobial activity
Compound 6b (from ) 4-Nitrophenyl-substituted thiadiazolo-pyrimidinone C₂₂H₁₂N₄O₄S Antimicrobial activity
{4-[3-Cl-5-CF₃-pyridinyl]piperazino}(2,3-diphenyltetrahydro-5-isoxazolyl)methanone (from ) Isoxazolyl group instead of naphthofuran C₂₇H₂₃ClF₃N₃O₂ No activity data reported
Key Observations:
  • Naphthofuran Derivatives : Compounds with naphtho[2,1-b]furan cores (e.g., Compound 14, 4e) exhibit antimicrobial properties, suggesting the target compound may share similar activity .
  • Substituent Effects: Replacement of naphthofuran with isoxazolyl () or thiazolidinone () alters solubility and bioactivity. For example, Compound 14’s thiazolidinone group enhances antimicrobial potency .
  • Trifluoromethyl Pyridinyl Group : This group is conserved across analogs, indicating its role in stabilizing molecular interactions .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Data for Selected Compounds
Compound Name Activity Type Efficacy (Compared to Standards) Notes Reference
Compound 14 Antimicrobial Superior to baseline Active against Gram-positive and fungal pathogens
Compound 4e Antimicrobial Moderate Comparable to streptomycin
Compound 3d Analgesic Maximum effect in series 60% inhibition in acetic acid-induced writhing
Compound 6b Antimicrobial Moderate Active at 25–50 µg/mL concentrations
Key Observations:
  • Antimicrobial Potency: Compound 14 (thiazolidinone derivative) outperforms others, likely due to enhanced hydrogen bonding from the thiazolidinone ring .
  • Role of Substituents : Electron-withdrawing groups (e.g., nitro in Compound 6b) improve antimicrobial activity by increasing electrophilicity .

Biological Activity

The compound {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClF3N4OC_{19}H_{16}ClF_3N_4O with a molecular weight of 495.71 g/mol. The compound features a piperazine moiety linked to a naphtho[2,1-b]furan structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H16ClF3N4OC_{19}H_{16}ClF_3N_4O
Molecular Weight495.71 g/mol
Melting PointNot specified
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the piperazine ring and subsequent functionalization to introduce the trifluoromethyl pyridine group. This synthetic pathway is crucial for enhancing the pharmacological properties of the compound.

Anticancer Properties

The compound has been evaluated for its anticancer activity using various human cancer cell lines. In studies conducted by the National Cancer Institute (NCI), it was found to exhibit selective cytotoxicity against several cancer types, including:

  • Leukemia : Inhibition of growth in RPMI-8226 cell lines.
  • Lung Cancer : Activity against A549 non-small cell lung carcinoma.
  • Renal Cancer : Effective against A498 and SN12C renal cancer cell lines.

The compound was tested at a concentration of 105M10^{-5}M, showing significant growth inhibition percentages across these cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in cancer progression. The presence of the trifluoromethyl group enhances membrane permeability and stability, which are critical for effective drug action .

Other Pharmacological Activities

In addition to anticancer properties, preliminary studies suggest that the compound may possess other pharmacological effects, including:

  • Antinociceptive : Pain-relieving properties.
  • Antineurotic : Potential in treating anxiety disorders.
  • Fibrinolytic : May assist in breaking down fibrin in blood clots.

These activities were predicted through computational methods and supported by experimental data .

Case Studies

  • Study on Anticancer Activity : A comprehensive study involving multiple cancer cell lines demonstrated that derivatives of trifluoromethylated compounds exhibited significant antitumor activity. The data indicated that modifications in chemical structure could lead to enhanced selectivity and potency against specific cancer types .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, suggesting that this class of compounds could be optimized for better therapeutic efficacy while minimizing toxicity .

Q & A

Basic: What are the key synthetic strategies for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, focusing on coupling the pyridine and naphthofuran moieties. A common approach includes:

  • Step 1: Preparation of the trifluoromethylpyridine intermediate via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for halogenated pyridines) .
  • Step 2: Functionalization of the naphtho[2,1-b]furan scaffold, often through Friedel-Crafts acylation or ketone formation .
  • Step 3: Piperazine linkage formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) to connect the pyridine and naphthofuran subunits .
    Critical Considerations: Purity of intermediates must be verified via TLC or HPLC to avoid side products.

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Structural confirmation requires:

  • NMR Spectroscopy: 1H/13C NMR to verify integration ratios and chemical shifts of the pyridine, piperazine, and naphthofuran protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns, especially for chlorine and fluorine .
  • X-ray Crystallography: For unambiguous stereochemical assignment, particularly if the naphthofuran moiety adopts a non-planar conformation .

Basic: What initial biological assays are recommended for activity screening?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition: Evaluate binding to kinases or GPCRs using fluorescence polarization or radioligand displacement assays, given the piperazine moiety’s affinity for these targets .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced: How to optimize reaction yields for piperazinyl linkage formation?

Methodological Answer:
Key parameters for the coupling step:

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF, DCM) to enhance reagent solubility and reduce side reactions .
  • Catalyst Optimization: Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate acylation .
  • Temperature Control: Microwave-assisted synthesis (e.g., 100–120°C, 30 min) improves yield compared to traditional reflux .
    Validation: Monitor reaction progress via LC-MS and adjust stoichiometry of coupling reagents (e.g., 1.2 eq. EDC) to minimize unreacted starting material.

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variance: Ensure >95% purity (HPLC) to exclude confounding effects from impurities .
  • Assay Conditions: Standardize protocols (e.g., serum concentration in cell-based assays) to enable cross-study comparisons .
  • Structural Analog Interference: Compare activity of the parent compound with derivatives lacking the trifluoromethyl group or naphthofuran ring to isolate pharmacophoric elements .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modifying:

  • Pyridine Substituents: Replace chlorine or trifluoromethyl groups with bromine or methoxy to assess electronic effects on target binding .
  • Naphthofuran Modifications: Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to evaluate π-stacking interactions .
  • Piperazine Linkers: Test substituents (e.g., methyl, benzyl) on the piperazine nitrogen to probe steric tolerance in enzyme active sites .
    Data Analysis: Use multivariate regression models to correlate substituent properties (e.g., Hammett constants) with bioactivity .

Advanced: What computational methods aid in predicting metabolic stability?

Methodological Answer:
Employ:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., naphthofuran C-O bonds) prone to oxidative cleavage .
  • Molecular Dynamics (MD) Simulations: Model interactions with CYP450 enzymes to predict phase I metabolism .
  • ADMET Prediction Tools: Use SwissADME or ADMETlab to estimate solubility, logP, and cytochrome inhibition .

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